Ethyl-4-(Cyclobutancarbonyl)benzoat

Übersicht

Beschreibung

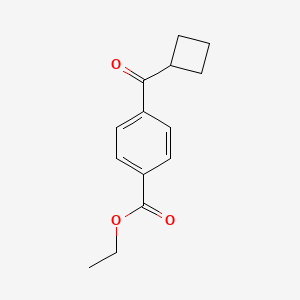

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE is a chemical compound that falls under the category of esters. It has the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol. This compound is known for its unique structure, which includes a cyclobutane ring attached to a benzoate ester.

Wissenschaftliche Forschungsanwendungen

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

Ethyl 4-(cyclobutanecarbonyl)benzoate is a chemical compound that has been found to exhibit antiviral activity against Coxsackievirus B3 . Coxsackievirus B3 is a significant pathogen that can cause hand-foot-and-mouth disease and even myocarditis .

Mode of Action

It is known that its antiviral potential is exerted upon prophylactic application when added to cell culture before infection with the virus . This suggests that the compound may interfere with the early stages of viral infection, possibly by preventing the virus from entering the host cells or inhibiting viral replication.

Biochemical Pathways

This could involve the inhibition of viral entry into the host cell, disruption of viral replication, or prevention of viral assembly and release .

Result of Action

Ethyl 4-(cyclobutanecarbonyl)benzoate has been shown to exhibit a medium level of activity against Coxsackievirus B3 in vitro . This suggests that the compound can reduce the viral load and potentially alleviate the symptoms caused by the virus.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(cyclobutanecarbonyl)benzoate can be achieved through various methods. One common approach involves the esterification of 4-(cyclobutanecarbonyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of ethyl 4-(cyclobutanecarbonyl)benzoate may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. The use of reactive distillation columns can also enhance the efficiency of the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE can be compared with other benzoate esters such as:

- Ethyl 4-(benzoyl)benzoate

- Ethyl 4-(cyclohexanecarbonyl)benzoate

- Ethyl 4-(cyclopentanecarbonyl)benzoate

Uniqueness

The presence of the cyclobutane ring in ethyl 4-(cyclobutanecarbonyl)benzoate distinguishes it from other similar compounds. This unique structure may contribute to its distinct chemical and biological properties .

List of Similar Compounds

Eigenschaften

IUPAC Name |

ethyl 4-(cyclobutanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14(16)12-8-6-11(7-9-12)13(15)10-4-3-5-10/h6-10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGGVLGYEVKWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642521 | |

| Record name | Ethyl 4-(cyclobutanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801303-28-6 | |

| Record name | Ethyl 4-(cyclobutanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.